molecular formula C14H14BrNO3S B2736819 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide CAS No. 1107550-55-9

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Cat. No.: B2736819
CAS No.: 1107550-55-9
M. Wt: 356.23
InChI Key: HOVHPNABQUOYHR-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with ethoxycarbonyl and thiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with ethyl bromoacetate, followed by the introduction of the thiophen-2-yl group through a nucleophilic substitution reaction. The final step often involves the formation of the pyridinium salt by reacting with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleophilic sites in biological molecules, while the thiophen-2-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide
  • 4-(Ethoxycarbonyl)-1-(2-oxo-2-(furan-2-yl)ethyl)pyridin-1-ium bromide

Uniqueness

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophen-2-yl group, in particular, differentiates it from similar compounds and contributes to its unique properties.

Properties

IUPAC Name

ethyl 1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO3S.BrH/c1-2-18-14(17)11-5-7-15(8-6-11)10-12(16)13-4-3-9-19-13;/h3-9H,2,10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVHPNABQUOYHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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